3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of chloro, fluoro, and oxirane groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from 2-chloro-6-fluorobenzaldehyde. One common method includes the following steps:
Formation of Oxime: 2-chloro-6-fluorobenzaldehyde is treated with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol to form 2-chloro-6-fluorobenzaldehyde oxime.
Cyclization: The oxime is then subjected to cyclization reactions to form the oxirane ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro groups but has a different core structure.
3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole: Another similar compound with a different functional group arrangement.
Properties
Molecular Formula |
C10H7ClFNO |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(8(5-13)14-10)9-6(11)3-2-4-7(9)12/h2-4,8H,1H3 |
InChI Key |
PPHDRTKABFZDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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